Erybreadin C
Description
Properties
Molecular Formula |
C25H28O4 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(6aR,11aR)-4,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-20-13-28-24-17(8-6-15(3)4)21(26)10-9-18(24)25(20)29-23(19)12-22(16)27/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3/t20-,25-/m0/s1 |
InChI Key |
SAXBNTXROWQAKX-CPJSRVTESA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)O[C@@H]3[C@H]2COC4=C3C=CC(=C4CC=C(C)C)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC3C2COC4=C3C=CC(=C4CC=C(C)C)O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Analysis of Available Sources
The provided search results ( – ) cover diverse topics but do not mention "Erybreadin C":
-
Source : Discusses ascorbic acid’s role in redox reactions with iron complexes and hydroxyl radical formation .
-
Source : Focuses on chemical reaction optimization using design of experiments (DoE) for pharmaceutical synthesis .
-
Source : Provides generic examples of chemical reactions (e.g., combustion, precipitation) .
-
Source : Examines ascorbic acid’s stability and pro-oxidant effects .
-
Source : Reviews basic chemical reaction types (e.g., combustion, acid-base) .
Recommendations for Further Research
To obtain information on this compound’s chemical reactions, consider the following approaches:
-
Consult Specialized Databases :
-
Use SciFinder or Reaxys for proprietary chemical reaction data.
-
Search PatentScope or Google Patents for industrial applications.
-
-
Review Recent Literature :
-
Check journals such as Journal of Organic Chemistry or Tetrahedron Letters for peer-reviewed studies.
-
-
Analyze Structural Similarity :
-
If structural data exists, compare this compound to known compounds (e.g., flavonoids, alkaloids) to hypothesize reactivity.
-
-
Experimental Synthesis :
-
Design experiments to study this compound’s stability, oxidation states, and reactivity with common reagents (e.g., acids, bases, oxidizing agents).
-
General Framework for Chemical Reaction Analysis
While specific data for this compound is unavailable, a standardized approach to analyzing chemical reactions includes:
-
Reaction Classification :
-
Identify reaction types (e.g., substitution, elimination, oxidation).
-
-
Kinetic and Thermodynamic Studies :
-
Measure rate constants and equilibrium constants.
-
-
Mechanistic Analysis :
-
Use spectroscopy (NMR, EPR) or computational methods (DFT) to track intermediates.
-
-
Stability and Safety :
-
Assess thermal stability and reactivity under extreme conditions.
-
Limitations and Next Steps
-
Data Gaps : The absence of literature on this compound suggests it may be a novel, lesser-studied compound or a misidentified/misnamed entity.
-
Future Work : Collaborate with synthetic chemists or biochemists to isolate and characterize this compound’s reactivity in controlled experiments.
Q & A
Q. What experimental methodologies are recommended for determining the molecular structure of Erybreadin C?
To elucidate molecular structure, use a combination of spectroscopic techniques (e.g., NMR, FT-IR, and X-ray crystallography) and computational modeling (DFT calculations). Ensure reproducibility by cross-validating results across multiple analytical platforms. For novel compounds, compare spectral data with structurally analogous compounds in databases like PubChem or Reaxys .
Q. How can researchers design a synthesis protocol for this compound with minimal byproducts?
Begin with a literature review of analogous synthetic pathways, then optimize reaction conditions (temperature, catalysts, solvent systems) using Design of Experiments (DoE) principles. Monitor reaction progress via HPLC or GC-MS to identify intermediate species. Include control experiments to isolate variables affecting yield .
Q. What are the key considerations for validating the purity of this compound in preclinical studies?
Employ orthogonal validation methods:
- Chromatographic purity : ≥95% by HPLC with UV/ELSD detection.
- Elemental analysis : Match theoretical and observed C/H/N ratios.
- Thermogravimetric analysis (TGA) : Confirm absence of residual solvents. Document all validation parameters in compliance with ICH Q2(R1) guidelines .
Advanced Research Questions
Q. How should researchers resolve contradictions in existing data on this compound’s bioactivity across different cell lines?
Conduct a systematic review to identify variables such as:
Q. What statistical approaches are robust for analyzing dose-dependent toxicity of this compound in animal models?
Apply nonlinear regression models (e.g., log-logistic or Hill equations) to calculate LD50/LC50 values. Account for intersubject variability using mixed-effects models. Validate assumptions with residual plots and goodness-of-fit tests (e.g., AIC/BIC). For longitudinal data, use survival analysis with time-to-event frameworks .
Q. How can in silico modeling improve the prediction of this compound’s pharmacokinetic properties?
Use molecular dynamics (MD) simulations to assess binding affinity to target proteins (e.g., docking scores via AutoDock Vina). Predict ADMET properties using QSAR models in platforms like SwissADME. Cross-reference predictions with in vitro permeability assays (e.g., Caco-2 monolayers) .
Methodological Frameworks
What criteria ensure a research question on this compound meets academic rigor?
Apply the FINER framework:
- Feasible : Ensure access to specialized equipment (e.g., LC-QTOF-MS).
- Interesting : Address gaps in mechanisms of action or structure-activity relationships.
- Novel : Explore understudied isoforms or enantiomers.
- Ethical : Adhere to ARRIVE guidelines for animal studies.
- Relevant : Align with funding priorities (e.g., antimicrobial resistance) .
Q. How can the PICO framework structure a clinical trial proposal for this compound?
- Population : Patients with [specific condition].
- Intervention : this compound at [dose range] vs. placebo.
- Comparison : Standard-of-care therapy.
- Outcome : Primary endpoints (e.g., tumor volume reduction) and secondary endpoints (e.g., biomarker levels). Pre-register the trial design on ClinicalTrials.gov to mitigate bias .
Data Management and Reproducibility
Q. What protocols mitigate data reproducibility issues in this compound research?
Q. How should researchers address conflicting results between in vivo and in vitro models of this compound’s efficacy?
Perform sensitivity analyses to identify confounding factors (e.g., metabolic degradation in vivo). Use isotopic labeling (e.g., ¹⁴C-Erybreadin C) to track metabolite formation. Validate findings with human-derived organoids or microphysiological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
